molecular formula C20H16N2O6 B3450941 {4-[({4-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]phenoxy}acetic acid

{4-[({4-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]phenoxy}acetic acid

Cat. No.: B3450941
M. Wt: 380.3 g/mol
InChI Key: WNKXNLNUMZRORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[({4-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]phenoxy}acetic acid is a complex organic compound that features a furan ring, phenyl groups, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[({4-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]phenoxy}acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of 4-aminophenol with furan-2-carbonyl chloride to form 4-[(furan-2-ylcarbonyl)amino]phenol. This intermediate is then further acylated with 4-aminobenzoic acid to yield {4-[({4-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]phenol}. Finally, the phenol group is reacted with chloroacetic acid to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and reduce production costs. Techniques like continuous flow synthesis and microwave-assisted synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

{4-[({4-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

{4-[({4-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]phenoxy}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which {4-[({4-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]phenoxy}acetic acid exerts its effects involves interactions with specific molecular targets. The furan ring and phenyl groups can interact with enzymes and receptors, modulating their activity. The acetic acid moiety may facilitate binding to active sites, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    {4-[(Furan-2-ylcarbonyl)amino]phenyl}acetic acid: Lacks the additional phenylcarbonyl group.

    {4-[(Furan-2-ylcarbonyl)amino]phenoxy}propionic acid: Contains a propionic acid moiety instead of acetic acid.

    {4-[(Furan-2-ylcarbonyl)amino]phenyl}benzoic acid: Features a benzoic acid moiety.

Uniqueness

{4-[({4-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]phenoxy}acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[4-[[4-(furan-2-carbonylamino)benzoyl]amino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c23-18(24)12-28-16-9-7-15(8-10-16)21-19(25)13-3-5-14(6-4-13)22-20(26)17-2-1-11-27-17/h1-11H,12H2,(H,21,25)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKXNLNUMZRORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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